(S)-(+)-Nerolidol
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Overview
Description
Preparation Methods
Nerolidol can be synthesized commercially from geranylacetone by the addition of a vinyl Grignard reagent . This method involves the reaction of geranylacetone with vinyl magnesium bromide, followed by hydrolysis to yield nerolidol. Industrial production methods often involve the extraction of nerolidol from natural sources such as Cabreuva oil and the oil of Dalbergia parviflora .
Chemical Reactions Analysis
Nerolidol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include nerolidyl diphosphate and nerolidyl acetate . Additionally, nerolidol can be converted into farnesol, vitamin E, and vitamin K1 through specific chemical transformations .
Scientific Research Applications
Nerolidol has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology, nerolidol is studied for its role in plant defense mechanisms, where it acts as a herbivore-induced volatile to protect plants from herbivore damage . In medicine, nerolidol has demonstrated various pharmacological activities, including antitumor, antimicrobial, antioxidant, antinociceptive, anti-inflammatory, and anxiolytic effects . It is also used in the food industry as a flavoring agent and in the cosmetic industry in products like shampoos and perfumes .
Mechanism of Action
Nerolidol exerts its effects through multiple mechanisms. It has high hydrophobicity, allowing it to penetrate cell membranes and interact with intracellular proteins and organelles . In the context of its antimicrobial activity, nerolidol disrupts the cell membrane integrity of microorganisms, leading to cell death . Its anti-inflammatory effects are mediated through the downregulation of proinflammatory cytokines and the upregulation of anti-inflammatory cytokines . Additionally, nerolidol has been shown to potentiate the action of antibiotics against certain bacteria .
Comparison with Similar Compounds
Nerolidol is similar to other sesquiterpene alcohols such as linalool and farnesol. it is unique in its specific aroma profile and its wide range of biological activities . Linalool, for example, is primarily known for its floral scent and is commonly used in perfumery, while farnesol is used in the synthesis of vitamins and other bioactive compounds . The distinct properties of nerolidol make it a valuable compound in various industries and research fields.
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(3S)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/t15-/m1/s1 |
InChI Key |
FQTLCLSUCSAZDY-OAHLLOKOSA-N |
Isomeric SMILES |
CC(=CCCC(=CCC[C@@](C)(C=C)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Origin of Product |
United States |
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